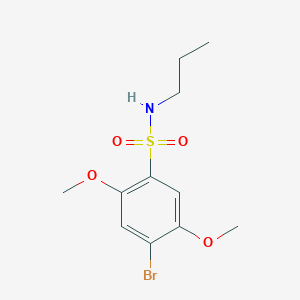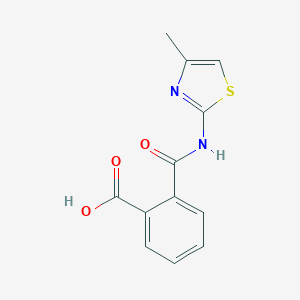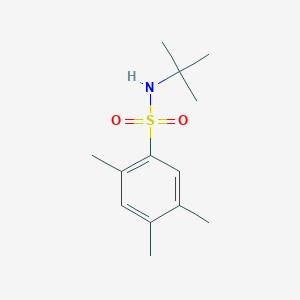
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide, also known as Br-DMPEA-NPS, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic derivative of the naturally occurring compound mescaline, which is found in certain cacti. Br-DMPEA-NPS has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide is not well understood. However, it is believed to interact with serotonin receptors in the brain, which are involved in the regulation of mood, appetite, and sleep. This compound may also interact with dopamine receptors, which are involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have psychoactive effects similar to mescaline, which include altered perception, mood, and thought processes. It may also cause changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide in lab experiments is its structural similarity to mescaline, which allows for the study of the structure-activity relationship of phenethylamines. It can also be used as a reference standard in the development of analytical methods for the detection and quantification of mescaline in biological samples.
One limitation of using this compound in lab experiments is its potential for psychoactive effects, which may interfere with the interpretation of results. It is also important to note that the effects of this compound on humans are not well studied, and caution should be taken when handling and using this compound.
Orientations Futures
For research on 4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide include the study of its effects on serotonin and dopamine receptors in the brain, as well as its potential applications in the development of new psychoactive substances. It may also be useful in the study of the structure-activity relationship of phenethylamines and their effects on the central nervous system. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Conclusion
This compound is a synthetic derivative of mescaline with potential applications in scientific research. It can be synthesized using a multi-step process and has potential applications in the study of the structure-activity relationship of phenethylamines. While its exact mechanism of action and biochemical and physiological effects are not well understood, further research is needed to fully understand its potential applications in scientific research.
Méthodes De Synthèse
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. The second step involves the reduction of the nitro group in the presence of a reducing agent to form 2,5-dimethoxy-beta-phenethylamine. The final step involves the reaction of 2,5-dimethoxy-beta-phenethylamine with propylsulfonyl chloride in the presence of a base to form this compound.
Applications De Recherche Scientifique
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide has potential applications in scientific research due to its structural similarity to mescaline, which is known to have psychoactive effects. This compound can be used as a reference standard in the development of analytical methods for the detection and quantification of mescaline in biological samples. It can also be used to study the structure-activity relationship of phenethylamines and their effects on the central nervous system.
Propriétés
Formule moléculaire |
C11H16BrNO4S |
|---|---|
Poids moléculaire |
338.22 g/mol |
Nom IUPAC |
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO4S/c1-4-5-13-18(14,15)11-7-9(16-2)8(12)6-10(11)17-3/h6-7,13H,4-5H2,1-3H3 |
Clé InChI |
FLKKGLGFDFTTQK-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
SMILES canonique |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)


![4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B225413.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)


